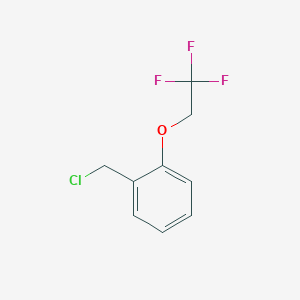

![molecular formula C22H19N5O4 B2499289 ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 852440-21-2](/img/structure/B2499289.png)

ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, "ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate," is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their diverse pharmacological activities, including their role as phosphodiesterase inhibitors . Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves annulation methods, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . This process typically includes a Knoevenagel condensation followed by a cyclocondensation reaction. The synthesis of related compounds, such as ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, involves multiple steps, including reactions with carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . Theoretical calculations, including DFT and HF methods, can be used to predict and compare geometric parameters and vibrational frequencies to experimental data . The molecular structure is typically characterized by intermolecular interactions, such as hydrogen bonds and π-π stacking .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of new compounds. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives can yield a range of substituted phenyl-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives . The aza-Wittig reaction is another example, used in the synthesis of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be evaluated through various spectroscopic and analytical techniques. The antioxidant properties of these compounds can be assessed using methods like DPPH and hydroxyl radical scavenging . Theoretical studies, including HOMO/LUMO analysis, MEP, and Hirshfeld surface analysis, provide insights into the electronic properties and potential reactivity of the compounds . The crystal packing and intermolecular interactions can be studied to understand the stability and solid-state properties of these compounds .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The synthesis and medicinal chemistry of compounds related to ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate have been extensively studied. Researchers have explored various heterocyclic compounds, including imidazo[1,2-a]pyrazine derivatives, for their potential anti-inflammatory and antimicrobial activities. For instance, ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and related compounds have been synthesized and evaluated for their biological activities (Abignente et al., 1992). Similar research efforts have been made in synthesizing novel pyrazolo[3,4-d]pyrimidin derivatives with significant antimicrobial activity (Khobragade et al., 2010).

Enzymatic Activity Enhancement

Some compounds in this chemical family have shown an ability to enhance enzymatic activities. For example, certain pyrazolopyrimidinyl keto-esters and their derivatives have demonstrated a potent effect on increasing the reactivity of enzymes like cellobiase (Abd & Gawaad, 2008).

Anti-Cancer and Anti-Inflammatory Agents

Compounds with a pyrazolo[3,4-d]pyrimidine structure have been investigated for their potential as anticancer and anti-inflammatory agents. For example, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and screened for their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Insecticidal Properties

Research has also been conducted on the insecticidal properties of related heterocyclic compounds. New derivatives incorporating a thiadiazole moiety were synthesized and evaluated as insecticidal agents against pests like the cotton leafworm (Fadda et al., 2017).

Crystal Structure Analysis

There have been studies on the crystal structures of ethyl phosphonamidates and phosphonates, which are closely related to the compound . These studies provide insights into the molecular assemblies and aromaticities of the heterocyclic moieties (Pietrzak et al., 2018).

Future Directions

properties

IUPAC Name |

ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c1-2-31-22(30)16-10-6-7-11-18(16)25-19(28)13-26-14-23-20-17(21(26)29)12-24-27(20)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECJUFGLQJQXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2499206.png)

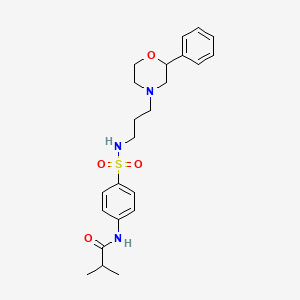

![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)

![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)

![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)

![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)

![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)

![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

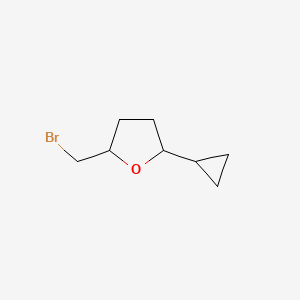

![[1-(2-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B2499223.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)

![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)